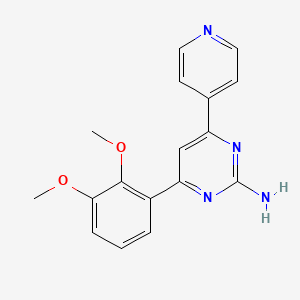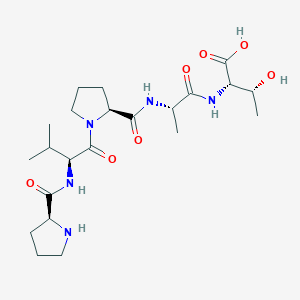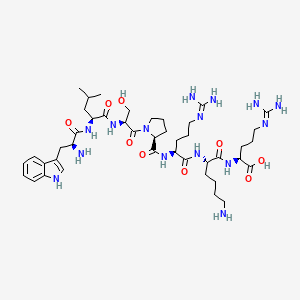![molecular formula C12H13FO3 B14185754 (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one CAS No. 926292-92-4](/img/structure/B14185754.png)
(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one: is a chemical compound characterized by its unique structure, which includes a fluorophenyl group and a hydroxyethyl group attached to an oxolanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one typically involves the reaction of 3-fluorophenylacetic acid with ethylene oxide in the presence of a strong base, such as sodium hydroxide, to form the corresponding oxirane. This intermediate is then subjected to a ring-opening reaction with a suitable nucleophile, such as a hydroxyl group, to yield the desired oxolan-2-one derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxolanone ring to a more saturated form, such as a tetrahydrofuran derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products:
- Oxidation can yield ketones or carboxylic acids.
- Reduction can produce tetrahydrofuran derivatives.
- Substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, it serves as a probe to study enzyme mechanisms and receptor interactions due to its unique structural features.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity and specificity, while the hydroxyethyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
- (5S)-2-{[(1S)-1-(4-Fluorophenyl)ethyl]amino}-5-(2-hydroxy-2-propanyl)-5-methyl-1,3-thiazol-4(5H)-one
- 4-Hydroxy-2-quinolones
Uniqueness: The uniqueness of (5S)-5-[2-(3-Fluorophenyl)-1-hydroxyethyl]oxolan-2-one lies in its specific combination of a fluorophenyl group and an oxolanone ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and specialty chemicals.
Properties
CAS No. |
926292-92-4 |
|---|---|
Molecular Formula |
C12H13FO3 |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
(5S)-5-[(1R)-2-(3-fluorophenyl)-1-hydroxyethyl]oxolan-2-one |
InChI |
InChI=1S/C12H13FO3/c13-9-3-1-2-8(6-9)7-10(14)11-4-5-12(15)16-11/h1-3,6,10-11,14H,4-5,7H2/t10-,11+/m1/s1 |
InChI Key |
PBNUFSQWIOLKRQ-MNOVXSKESA-N |
Isomeric SMILES |
C1CC(=O)O[C@@H]1[C@@H](CC2=CC(=CC=C2)F)O |
Canonical SMILES |
C1CC(=O)OC1C(CC2=CC(=CC=C2)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(8-methyl-5H-pyrido[4,3-b]indole)](/img/structure/B14185676.png)
![(2S)-2-(4-nitrophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14185684.png)


![1-[(3-Chloropropyl)sulfanyl]-4-fluoro-2-nitrobenzene](/img/structure/B14185701.png)

![Methanone, (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)(3-fluorophenyl)-](/img/structure/B14185716.png)

![4,5,6,8,9-Pentachloro-10H-pyrimido[1,2-a][1,8]naphthyridin-10-one](/img/structure/B14185736.png)
![{[2-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)ethoxy]methyl}phosphonic acid](/img/structure/B14185738.png)

![[(4S,5R)-2,2-dimethyl-5-nonadecyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14185753.png)
![Bis[4-(2,6-dimethylphenoxy)phenyl]methanone](/img/structure/B14185760.png)
![2-Bromo-6-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]pyridin-3-amine](/img/structure/B14185765.png)
